

An In-depth Technical Guide to Hex-5-en-3-one

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **5-Hexen-3-one**

Cat. No.: **B3050204**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hex-5-en-3-one, systematically named in IUPAC nomenclature as hex-5-en-3-one, is an organic compound belonging to the class of ketones.^[1] This molecule features a six-carbon chain with a carbonyl group at the third position and a terminal carbon-carbon double bond. Its structure as an α,β -unsaturated ketone makes it a versatile building block in organic synthesis, particularly in the construction of more complex molecular architectures. This guide provides a comprehensive overview of its chemical and physical properties, spectroscopic data, synthesis protocols, and its applications as a Michael acceptor and in Wittig reactions, which are pertinent to drug discovery and development. The natural occurrence of hex-5-en-3-one has been reported in *Peristeria elata*.^{[1][2]}

Physicochemical Properties

A summary of the key physicochemical properties of hex-5-en-3-one is presented in the table below. These properties are essential for its handling, purification, and use in chemical reactions.

Property	Value	Source
IUPAC Name	hex-5-en-3-one	[2]
CAS Number	24253-30-3	[2]
Molecular Formula	C ₆ H ₁₀ O	[2]
Molecular Weight	98.14 g/mol	[2]
Boiling Point	120.6 °C at 760 mmHg	[3]
Density	0.819 g/cm ³	[3]
Flash Point	25 °C	[3]
Refractive Index	1.408	[3]
Vapor Pressure	15.1 mmHg at 25 °C	[3]
SMILES	CCC(=O)CC=C	[2]
InChIKey	RUJLJMUWUVTHEU- UHFFFAOYSA-N	[2]

Spectroscopic Data

The structural elucidation of hex-5-en-3-one is confirmed through various spectroscopic techniques. Below is a summary of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a detailed, peer-reviewed spectrum with full assignment for hex-5-en-3-one is not readily available in public databases, the expected chemical shifts for ¹H and ¹³C NMR can be predicted based on its structure.

¹H NMR (Predicted):

- ~5.8 ppm (ddt): Vinyl proton (-CH=)
- ~5.1-5.0 ppm (m): Terminal vinyl protons (=CH₂)

- ~3.2 ppm (dt): Methylene protons adjacent to the double bond (-CH₂-CH=)
- ~2.5 ppm (q): Methylene protons of the ethyl group (-CO-CH₂-CH₃)
- ~1.1 ppm (t): Methyl protons of the ethyl group (-CH₂-CH₃)

¹³C NMR: Publicly available data indicates the presence of characteristic peaks for the carbonyl, vinyl, and aliphatic carbons.[2]

Infrared (IR) Spectroscopy

The IR spectrum of hex-5-en-3-one would exhibit characteristic absorption bands for its functional groups. A vapor phase IR spectrum is available in public databases.[2]

Functional Group	Vibration	Expected Wavenumber (cm ⁻¹)
C=O (Ketone)	Stretch	~1715
C=C (Alkene)	Stretch	~1640
=C-H (Vinyl)	Stretch	~3080
C-H (Aliphatic)	Stretch	~2850-3000

Mass Spectrometry (MS)

The mass spectrum of hex-5-en-3-one can be obtained via Gas Chromatography-Mass Spectrometry (GC-MS).[2] The fragmentation pattern would be consistent with its structure, showing a molecular ion peak (M⁺) at m/z = 98, and characteristic fragments resulting from cleavage at the carbonyl group and other parts of the carbon chain.

Experimental Protocols

Detailed experimental protocols for the synthesis of hex-5-en-3-one are not extensively published in readily accessible literature. However, general synthetic routes have been referenced.[4] One plausible approach involves the oxidation of the corresponding secondary alcohol, hex-5-en-3-ol.

General Oxidation Protocol for the Synthesis of Hex-5-en-3-one

This protocol is a generalized procedure based on standard oxidation reactions of secondary alcohols to ketones.

Materials:

- Hex-5-en-3-ol
- Pyridinium chlorochromate (PCC) or other suitable oxidizing agent
- Anhydrous dichloromethane (DCM)
- Silica gel
- Anhydrous sodium sulfate
- Diethyl ether
- Hexane

Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve hex-5-en-3-ol in anhydrous DCM.
- Add PCC to the solution in one portion while stirring.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
- Wash the silica gel pad with additional diethyl ether.
- Combine the organic filtrates and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure hex-5-en-3-one.

Role in Synthetic Chemistry

Hex-5-en-3-one is a valuable intermediate in organic synthesis due to the presence of two reactive functional groups: a ketone and a terminal alkene. The ketone can undergo various nucleophilic additions and reductions, while the alkene can participate in addition reactions, oxidations, and metathesis. Furthermore, the conjugation of the double bond with the carbonyl group in related α,β -unsaturated systems makes them excellent Michael acceptors.

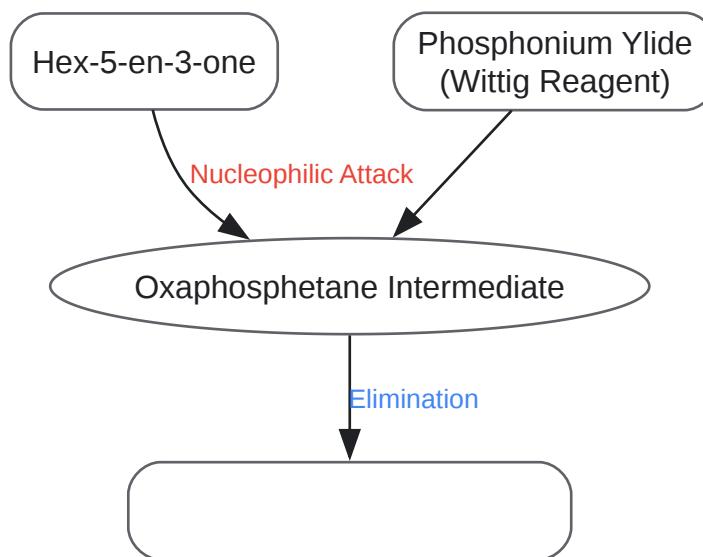
Michael Addition Reaction

As an α,β -unsaturated ketone, hex-5-en-3-one can act as a Michael acceptor, reacting with a wide range of nucleophiles in a conjugate addition manner.^[5] This reaction is a powerful tool for carbon-carbon bond formation.

The general mechanism for the Michael addition is as follows:

- A nucleophile (Michael donor) adds to the β -carbon of the α,β -unsaturated ketone (Michael acceptor).
- This addition leads to the formation of a resonance-stabilized enolate intermediate.
- Protonation of the enolate yields the final 1,4-addition product.

[Click to download full resolution via product page](#)


Caption: Generalized workflow for the Michael addition reaction of hex-5-en-3-one.

Wittig Reaction

The ketone functionality of hex-5-en-3-one can be converted to an alkene via the Wittig reaction.^{[6][7][8]} This reaction involves a phosphonium ylide and provides a reliable method for the formation of a carbon-carbon double bond at a specific position.

The workflow for a Wittig reaction involving hex-5-en-3-one would be:

- Preparation of the phosphonium ylide from an appropriate alkyl halide and triphenylphosphine.
- Reaction of the ylide with hex-5-en-3-one to form an oxaphosphetane intermediate.
- Elimination of triphenylphosphine oxide to yield the desired diene product.

[Click to download full resolution via product page](#)

Caption: Simplified workflow of the Wittig reaction with hex-5-en-3-one.

Applications in Drug Development

While specific examples of hex-5-en-3-one being directly used in the synthesis of marketed drugs are not prominent in the literature, its structural motifs are present in many biologically active molecules. As a versatile building block, it can be used to introduce keto-alkene functionalities into larger molecules, which can then be further elaborated to create diverse chemical scaffolds for drug discovery programs. Its potential as a Michael acceptor is

particularly relevant, as this reaction is widely used in medicinal chemistry to synthesize complex molecules with potential therapeutic applications.

Conclusion

Hex-5-en-3-one is a valuable organic compound with a rich chemistry that is of interest to researchers in organic synthesis and drug development. Its bifunctional nature allows for a variety of chemical transformations, making it a useful building block for the synthesis of more complex molecules. The data and protocols summarized in this guide provide a foundation for the further exploration and utilization of hex-5-en-3-one in scientific research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. NP-MRD: Showing NP-Card for hex-5-en-3-one (NP0253478) [np-mrd.org]
- 2. 5-Hexen-3-one | C6H10O | CID 141082 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hex-5-en-3-one|24253-30-3 - MOLBASE Encyclopedia [m.molbase.com]
- 4. chemsynthesis.com [chemsynthesis.com]
- 5. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to Hex-5-en-3-one]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3050204#iupac-name-for-5-hexen-3-one\]](https://www.benchchem.com/product/b3050204#iupac-name-for-5-hexen-3-one)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com